molecular formula C20H18FNO5S B6512266 4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946298-39-1

4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B6512266
CAS No.: 946298-39-1
M. Wt: 403.4 g/mol
InChI Key: GCDGLFVFOIOBDO-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a fluorine atom at the para position and a 2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl side chain. The furan ring introduces oxygen-based heterocyclic character, while the 4-methoxybenzenesulfonyl group contributes to electronic and steric properties. Its synthesis typically involves reacting substituted benzoyl chlorides with hydrazide derivatives under reflux conditions, followed by purification . Spectroscopic characterization (IR, NMR) confirms the presence of key functional groups, such as C=O (1663–1682 cm⁻¹) and sulfonyl S=O vibrations (~1240–1255 cm⁻¹) .

Properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO5S/c1-26-16-8-10-17(11-9-16)28(24,25)19(18-3-2-12-27-18)13-22-20(23)14-4-6-15(21)7-5-14/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDGLFVFOIOBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features, which may confer significant biological activity. This compound contains a fluorine atom, a furan ring, and a methoxybenzenesulfonyl group, positioning it as a potential candidate for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Fluorine Atom : Enhances stability and bioavailability.
  • Furan Ring : Provides heterocyclic characteristics that may facilitate interactions with biological targets.
  • Methoxybenzenesulfonyl Group : Acts as a potential electrophile, allowing for reactivity with nucleophilic sites on biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may function as an enzyme inhibitor or receptor modulator. The sulfonamide moiety is known for its ability to inhibit various enzymatic activities, which could be relevant in treating conditions like cancer and inflammation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, the presence of the furan ring is associated with enhanced cytotoxicity against various cancer cell lines. Studies have shown that derivatives of sulfonamides can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds containing sulfonamide groups have been documented to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a study on related benzamide derivatives demonstrated significant inhibition of acetylcholinesterase, suggesting potential neuroprotective effects. The IC50 values for these derivatives were comparable to established inhibitors, indicating their viability as therapeutic agents .

StudyCompoundBiological ActivityIC50 Value
1This compoundAnticancerTBD
2Related Benzamide DerivativeCholinesterase InhibitionSimilar to Tacrine

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamideFluorinated pyridine derivativeDistinct electronic properties
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamideHybrid structure combining different pharmacophoresEnhanced selectivity
4-FluorobenzenesulfonamideSimpler structure lacking heterocyclic componentsLess reactivity compared to furan-containing compounds

Comparison with Similar Compounds

Substituent Effects: Halogens and Sulfonyl Groups

  • 4-Bromo-N-(2-nitrophenyl)benzamide () : The bromine atom and nitro group enhance electrophilicity, contrasting with the target compound’s fluorine and methoxy groups. Fluorine’s electron-withdrawing nature may improve metabolic stability compared to bromine .
  • 4-Fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide () : The dioxoisoindolinyl group introduces rigidity and hydrogen-bonding capacity (N-H···O), differing from the target’s flexible sulfonylethyl chain. X-ray data shows shorter C-F bonds (1.35 Å) in fluorinated analogs, influencing electronic distribution .

Heterocyclic Moieties: Furan vs. Thiazole/Thiophene

  • Thiazole-containing analogs often exhibit enhanced bioactivity in anticancer studies .
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () : The dihydrothienylidene group introduces planar conjugation, differing from the furan’s aromaticity. Such structural variations impact binding to biological targets like sigma receptors .

Spectral Data

Compound Key IR Bands (cm⁻¹) 1H-NMR Shifts (ppm)
Target Compound 1663–1682 (C=O), 1247–1255 (S=O) 7.2–8.1 (aromatic), 3.8 (OCH₃)
5-(4-Sulfonylphenyl)-1,2,4-triazoles 1243–1258 (C=S), 3150–3319 (N-H) 7.5–8.3 (aromatic), 2.5 (CH₃)
4-Fluoro-N-(dioxoisoindolin-2-yl) 1710 (C=O), 1250 (C-F) 7.6–8.2 (aromatic), 4.1 (N-H)

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